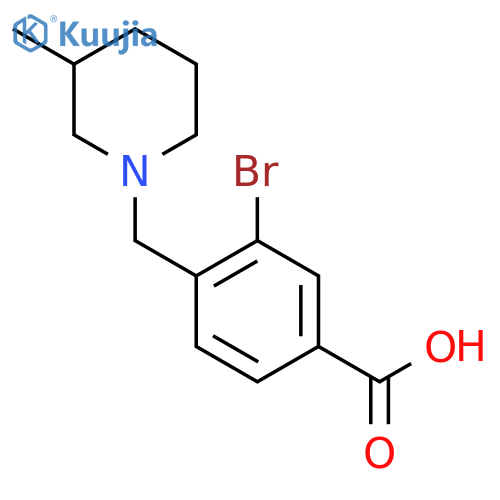Cas no 1131594-60-9 (3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)

1131594-60-9 structure
商品名:3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
- 3-bromo-4-[(3-methylpiperidin-1-yl)methyl]benzoic acid
- DTXSID90662419
- 1131594-60-9
- 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoicacid
- AKOS015842789
- DB-366094
-
- インチ: InChI=1S/C14H18BrNO2/c1-10-3-2-6-16(8-10)9-12-5-4-11(14(17)18)7-13(12)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18)
- InChIKey: LGCJZTZVMALETP-UHFFFAOYSA-N
- ほほえんだ: CC1CCCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br
計算された属性
- せいみつぶんしりょう: 311.052
- どういたいしつりょう: 311.052
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM159313-1g |
3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |
1131594-60-9 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM159313-1g |
3-bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |
1131594-60-9 | 95% | 1g |
$470 | 2023-01-19 | |
| Alichem | A129006654-1g |
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |
1131594-60-9 | 95% | 1g |
$479.60 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757675-1g |
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid |
1131594-60-9 | 98% | 1g |
¥3553.00 | 2024-08-09 |
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
2. Water
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
1131594-60-9 (3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
